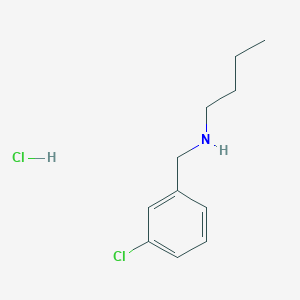

N-(3-Chlorobenzyl)-1-butanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

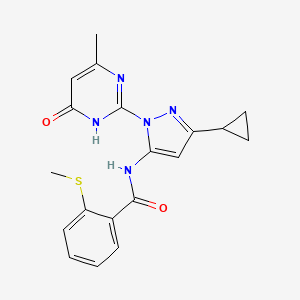

“N-(3-Chlorobenzyl)-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1049773-98-9 . It has a molecular weight of 234.17 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The InChI code for “N-(3-Chlorobenzyl)-1-butanamine hydrochloride” is1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

Amines, such as “N-(3-Chlorobenzyl)-1-butanamine hydrochloride”, can undergo a variety of chemical reactions . For instance, primary amines can react with carbonyl compounds to form imines . Specifically, aldehydes become aldimines, and ketones become ketimines . Secondary amines can react with ketones and aldehydes to form enamines .Physical And Chemical Properties Analysis

“N-(3-Chlorobenzyl)-1-butanamine hydrochloride” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Chemistry and Pharmacology Applications

Chemical Synthesis and Drug Development

N-tert-Butanesulfinyl imines are critical intermediates in the asymmetric synthesis of amines, showcasing their role in developing pharmaceuticals and other chemically synthesized molecules. This methodology could apply to the synthesis and application of N-(3-Chlorobenzyl)-1-butanamine hydrochloride in creating enantioenriched amines, highlighting its potential in drug development and chemical synthesis (Ellman, Owens, & Tang, 2002).

Catalysis and Green Chemistry

The use of ionic liquids and novel catalytic methods for synthesizing pharmaceutical intermediates emphasizes the importance of green chemistry in pharmaceutical manufacturing. Such processes could be relevant for synthesizing N-(3-Chlorobenzyl)-1-butanamine hydrochloride, offering insights into sustainable and efficient production methods (Pollet et al., 2009).

Drug Mechanism of Action and Pharmacodynamics

The study of LY393613, a neuronal Ca(2+) channel blocker, provides an example of how compounds similar in function to N-(3-Chlorobenzyl)-1-butanamine hydrochloride might be utilized in neuropharmacology. Investigating the mechanisms through which these compounds exert their effects can offer valuable insights into their potential therapeutic applications (Bogaert et al., 2001).

Environmental and Analytical Chemistry

- Environmental Impact of Chemical Processes: The research on ionic liquids not being inherently "green" sheds light on the environmental considerations necessary when working with chemical compounds, including N-(3-Chlorobenzyl)-1-butanamine hydrochloride. This highlights the need for careful assessment of chemical stability, toxicity, and environmental impact in research and industrial applications (Swatloski, Holbrey, & Rogers, 2003).

Safety and Hazards

The safety data sheet for a similar compound, benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, and causes skin irritation, serious eye damage, and may cause respiratory irritation . It may also cause genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is toxic to aquatic life . Similar precautions may apply to “N-(3-Chlorobenzyl)-1-butanamine hydrochloride”, but specific safety data for this compound was not found in the search results.

Mécanisme D'action

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst . The electrophilic group undergoes oxidative addition with palladium, forming a new bond, while the nucleophilic group is transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

Compounds involved in suzuki–miyaura cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon-carbon bonds . These new bonds can alter the structure and function of biomolecules, potentially affecting multiple biochemical pathways.

Result of Action

The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can lead to significant changes in the structure and function of biomolecules .

Action Environment

The action, efficacy, and stability of N-(3-Chlorobenzyl)-1-butanamine hydrochloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and tolerant to various functional groups . This suggests that the compound could potentially maintain its activity in diverse biological environments.

Propriétés

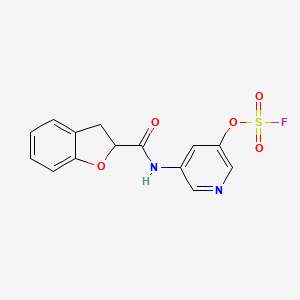

IUPAC Name |

N-[(3-chlorophenyl)methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKFVXZKYVRPQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chlorobenzyl)-1-butanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide](/img/structure/B2743817.png)

![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)

![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide](/img/structure/B2743831.png)